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Compound of Interest

Compound Name: 6-Methylnicotinaldehyde

Cat. No.: B1311806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
methylnicotinaldehyde (also known as 6-methylpyridine-3-carbaldehyde), a key intermediate
in pharmaceutical synthesis. This document details its characteristic Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational
dataset for researchers engaged in the synthesis, characterization, and application of this
compound.

Core Spectroscopic Data

The structural elucidation of 6-methylnicotinaldehyde, with the molecular formula C7H7NO,
relies on a combination of modern spectroscopic techniques. The data presented herein is
compiled from publicly available spectral information and is intended to serve as a reference for
identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
a molecule.

H NMR (Proton NMR) Data

The *H NMR spectrum reveals the chemical environment of each proton within the 6-
methylnicotinaldehyde molecule. The expected chemical shifts (d) in parts per million (ppm),
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multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. The solvent is

typically deuterated chloroform (CDCIls).

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~10.1 Singlet (s) 1H
CHO)
) H-2 (proton on the
~8.8 Singlet (s) 1H S
pyridine ring)
H-4 (proton on the
~8.0 Doublet (d) 1H o
pyridine ring)
H-5 (proton on the
~7.4 Doublet (d) 1H S
pyridine ring)
~2.6 Singlet (s) 3H Methyl protons (-CHs)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments in the

molecule.

Chemical Shift (6, ppm)

Assignment

~192 C=0 (Aldehyde)
~160 C-6 (Pyridine ring)
~154 C-2 (Pyridine ring)
~136 C-4 (Pyridine ring)
~131 C-3 (Pyridine ring)
~124 C-5 (Pyridine ring)
~25 -CHs (Methyl)
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through

their characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch (methyl)
) Aldehyde C-H Stretch (Fermi
~2820, ~2720 Medium
resonance doublet)
~1700 Strong C=0 Stretch (Aldehyde)
) C=C and C=N Stretch
~1590, ~1470 Medium-Strong

(Pyridine ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure. The

compound has a molecular formula of C7H7NO and an exact mass of approximately 121.05

Da.[1]
m/z Interpretation
121 [M]* (Molecular lon)
120 [M-H]* (Loss of a hydrogen radical)
92 [M-CHOJ]* (Loss of the formyl group)
65 Fragmentation of the pyridine ring

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented.

Instrument parameters may require optimization.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 6-methylnicotinaldehyde in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e 1H NMR Data Acquisition:
o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.
e 13C NMR Data Acquisition:

o Acquire the spectrum on the same instrument.

o A proton-decoupled pulse sequence is typically used.

o Alarger number of scans (e.g., 128 or more) is generally required due to the low natural
abundance of 3C.

o Arelaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly onto
the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop
between two salt plates (e.g., NaCl or KBr).

o Data Acquisition:
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o Record a background spectrum of the empty sample holder or pure solvent.
o Record the sample spectrum over a typical range of 4000-400 cm~1.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Introduction: The sample can be introduced via direct insertion probe, or more
commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

e lonization: Electron lonization (El) is a common method for GC-MS, typically at 70 eV. For
LC-MS, Electrospray lonization (ESI) is frequently used.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their m/z ratio.

o Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300

amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 6-methylnicotinaldehyde.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 6-Methylnicotinaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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